molecular formula C16H24N2OS B2672621 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 590351-61-4

6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Cat. No.: B2672621
CAS No.: 590351-61-4
M. Wt: 292.44
InChI Key: UPLYFPWQAFJFEP-UHFFFAOYSA-N
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Description

  • The piperidine ring can be introduced via nucleophilic substitution reactions.
  • Example: Reacting the benzothiophene derivative with piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Final Amination:

    • The final step involves the introduction of the amine group.
    • Example: Reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    • Use of continuous flow reactors for better control of reaction conditions.
    • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

      Reduction: Reduction reactions can occur at the carbonyl group.

      Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Alkyl halides, acyl chlorides.

    Major Products:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Alcohols.

      Substitution: N-alkyl or N-acyl derivatives.

    Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.

    Biology:

    • Investigated for its potential as a ligand in receptor binding studies.
    • Explored for its biological activity in various in vitro assays.

    Medicine:

    • Potential applications in drug development, particularly for its structural similarity to known pharmacophores.
    • Studied for its potential therapeutic effects in neurological disorders.

    Industry:

    • Used in the development of specialty chemicals.
    • Potential applications in the synthesis of advanced materials.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine typically involves multi-step organic reactions. One common route includes:

    • Formation of the Benzothiophene Core:

      • Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
      • Example: Cyclization of 2-ethylthiophene with an appropriate electrophile under acidic conditions.

    Mechanism of Action

    The mechanism of action of 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is not fully elucidated. it is believed to interact with specific molecular targets such as:

      Receptors: Potential binding to neurotransmitter receptors, influencing signal transduction pathways.

      Enzymes: Possible inhibition or activation of enzymes involved in metabolic pathways.

    Comparison with Similar Compounds

      6-Ethyl-4,5,6,7-tetrahydro-1-benzothien-2-ylamine: Lacks the piperidine moiety, potentially altering its biological activity.

      3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine: Lacks the ethyl group, which may affect its pharmacokinetic properties.

    Uniqueness:

    • The combination of the ethyl group and piperidine moiety in 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine provides a unique structural framework that may enhance its binding affinity and specificity for certain biological targets.

    Properties

    IUPAC Name

    (2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H24N2OS/c1-2-11-6-7-12-13(10-11)20-15(17)14(12)16(19)18-8-4-3-5-9-18/h11H,2-10,17H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UPLYFPWQAFJFEP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H24N2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    292.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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